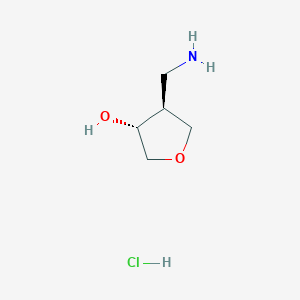(3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride
CAS No.: 1630907-30-0
Cat. No.: VC5797724
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1630907-30-0 |
|---|---|
| Molecular Formula | C5H12ClNO2 |
| Molecular Weight | 153.61 |
| IUPAC Name | (3R,4S)-4-(aminomethyl)oxolan-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO2.ClH/c6-1-4-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 |
| Standard InChI Key | IQIRTMUGIHHZTM-TYSVMGFPSA-N |
| SMILES | C1C(C(CO1)O)CN.Cl |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The compound’s structure combines a five-membered tetrahydrofuran ring with an aminomethyl (-CH₂NH₂) group at position 4 and a hydroxyl (-OH) group at position 3. The hydrochloride salt form enhances stability and solubility in polar solvents. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₂ClNO₂ | |
| Molecular Weight | 153.61 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Storage Conditions | 2–8°C, protected from light | |
| Purity (NMR) | ≥97.0% |
The chiral centers at C3 and C4 are critical for its stereoselective interactions in biological systems. The hydrochloride counterion stabilizes the amine group, facilitating handling and storage .
Spectroscopic Data
Analytical characterization confirms the compound’s structure:
-
¹H NMR: Spectra align with expectations for the tetrahydrofuran backbone and substituents, showing distinct signals for the aminomethyl proton (δ ~2.8 ppm) and hydroxyl proton (δ ~3.5 ppm) .
-
Mass Spectrometry (MS): Molecular ion peaks correspond to the molecular weight of 153.61, with fragmentation patterns consistent with the hydrochloride salt .
Comparative Analysis with Structural Analogs
(3S,4R)-4-Aminotetrahydrofuran-3-ol
This stereoisomer (CAS 153610-14-1) shares the tetrahydrofuran core but differs in the configuration of its chiral centers. With a molecular formula of C₄H₉NO₂ and a molecular weight of 103.12 g/mol, it lacks the hydrochloride salt and aminomethyl group . The (3S,4R) configuration alters its hydrogen-bonding capacity and solubility, making it less suited for salt-dependent reactions .
4-(Aminomethyl)tetrahydro-2H-pyran
A six-membered ring analog (CAS 130290-79-8) with a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol . The tetrahydropyran ring increases lipophilicity compared to the tetrahydrofuran derivative, influencing its pharmacokinetic properties. This compound has been utilized in mTOR kinase inhibitor development, highlighting the role of ring size in drug design .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| (3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol HCl | C₅H₁₂ClNO₂ | 153.61 | Tetrahydrofuran, HCl salt, (3R,4S) |
| (3S,4R)-4-Aminotetrahydrofuran-3-ol | C₄H₉NO₂ | 103.12 | Tetrahydrofuran, free base, (3S,4R) |
| 4-(Aminomethyl)tetrahydro-2H-pyran | C₆H₁₃NO | 115.17 | Tetrahydropyran, free base |
Research Applications and Biological Relevance
Pharmaceutical Intermediate
The compound’s chiral centers and functional groups make it a versatile building block for synthesizing enantiomerically pure pharmaceuticals. For example, analogous structures have been employed in neuroprotective agent development, where stereochemistry dictates receptor binding affinity .
Preliminary Biological Studies
While the compound is labeled for research use only, its structural features suggest potential interactions with neurological targets. The aminomethyl group may engage in hydrogen bonding with neurotransmitter receptors, though validation in clinical models is pending .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume